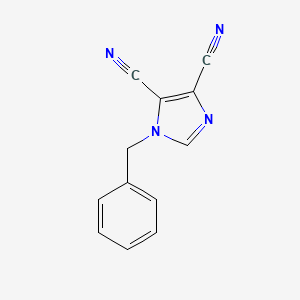

1-benzyl-1H-imidazole-4,5-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-1H-imidazole-4,5-dicarbonitrile is an organic compound that belongs to the class of N-substituted imidazoles . It is a key component in the synthesis of various functional molecules used in a variety of applications .

Synthesis Analysis

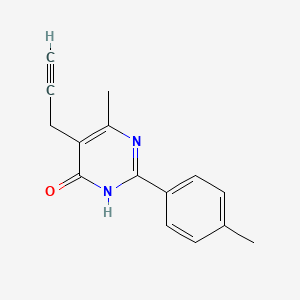

The synthesis of this compound involves several steps. The current literature provides much information about the synthesis and functionalization of imidazole . Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Molecular Structure Analysis

The molecular structure of this compound is complex. It consists of an imidazole ring fused to a benzyl group . The molecular weight of a similar compound, 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid, is 246.22 .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Applications De Recherche Scientifique

Antimicrobial Agents

1-Benzyl-1H-imidazole-4,5-dicarbonitrile derivatives have been studied for their potential as antimicrobial agents. Research has focused on developing new compounds with effective antibacterial and antifungal activities. These compounds have shown potent activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species (Desai et al., 2015).

Catalysis in Nucleoside Synthesis

Compounds derived from this compound have been used as catalysts in the synthesis of nucleoside methyl phosphonamidites. These catalysts are crucial in facilitating specific chemical reactions in the synthesis process (Bats et al., 2013).

Synthesis of Novel Compounds

The synthesis of novel compounds such as 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives has been achieved using this compound derivatives. This process is notable for its environmental friendliness and operational simplicity (Sadek et al., 2018).

Pharmaceutical Research

In pharmaceutical research, certain this compound derivatives have been synthesized and studied for their potential analgesic properties. These studies contribute to understanding the medicinal value of these compounds (Uçucu et al., 2001).

Optical and Electrochemical Properties

Research into imidazole-derived systems, including those based on this compound, has explored their linear and nonlinear optical properties, as well as electrochemistry. These studies have implications for developing new materials with unique optical and electrochemical features (Kulhanek & Bureš, 2012).

Corrosion Inhibition

This compound derivatives have been evaluated for their efficacy as corrosion inhibitors. These studies help in understanding the protective capabilities of these compounds in preventing material degradation (Prashanth et al., 2021).

Energetic Materials

Research has been conducted on the synthesis and characterization of high-nitrogen compounds like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), which are promising for the development of novel energetic materials. The thermal properties and stability of these compounds are of particular interest (Lewczuk et al., 2020).

Orientations Futures

Imidazole-based compounds have a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-1H-Imidazole-4,5-Dicarbonitrile is the Cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of organic substances and the detoxification of xenobiotics.

Mode of Action

This compound acts as a CYP inhibitor . It inhibits the biotransformation of certain compounds, such as Methoxylated-Brominated Diphenyl Ethers (MeO-BDEs), to their hydroxylated forms (OH-BDEs) in certain organisms like fish .

Propriétés

IUPAC Name |

1-benzylimidazole-4,5-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4/c13-6-11-12(7-14)16(9-15-11)8-10-4-2-1-3-5-10/h1-5,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKGFMRUOIMQNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B2415985.png)

![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)

![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)

![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)

![2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2416003.png)

![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)